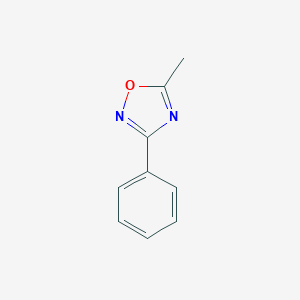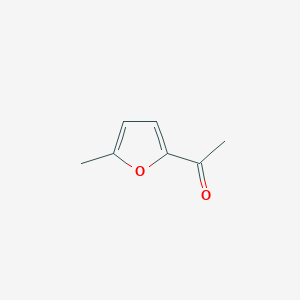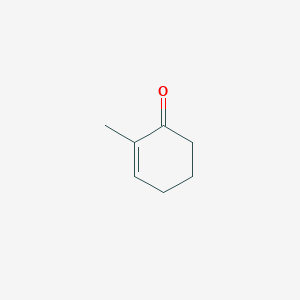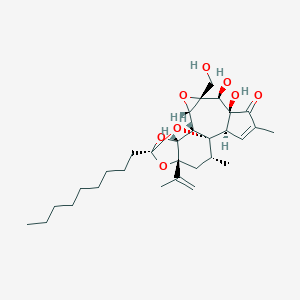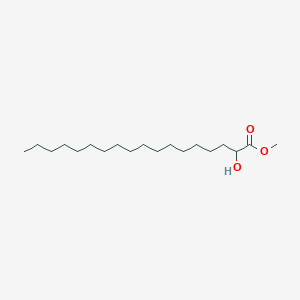
Methyl 2-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxystearinsäuremethylester, auch bekannt als Methyl-2-hydroxystearat, ist ein hydroxylierter Fettsäuremethylester. Es ist ein Derivat von Stearinsäure, einer gesättigten Fettsäure, und zeichnet sich durch das Vorhandensein einer Hydroxylgruppe an der zweiten Kohlenstoffposition aus. Diese Verbindung ist bemerkenswert für ihre Rolle bei der Verbreiterung des Phasenübergangs in Lipidmembranen und ihren Anwendungen in verschiedenen wissenschaftlichen Bereichen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
2-Hydroxystearinsäuremethylester kann durch Veresterung von 2-Hydroxystearinsäure mit Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Carbonsäure mit Methanol in Gegenwart eines sauren Katalysators, wie z. B. konzentrierter Schwefelsäure. Die Reaktion ist sowohl langsam als auch reversibel und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute zu erzielen .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann der Veresterungsprozess durch die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme hochskaliert werden. Das Reaktionsgemisch wird oft unter Rückfluss erhitzt, um eine vollständige Umwandlung der Carbonsäure in den Ester zu gewährleisten. Das Produkt wird dann durch Destillation oder Kristallisation gereinigt, um hochreinen 2-Hydroxystearinsäuremethylester zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-hydroxy Stearic Acid methyl ester can be synthesized through the esterification of 2-hydroxy Stearic Acid with methanol. The reaction typically involves heating the carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the esterification process can be scaled up by using large reactors and continuous flow systems. The reaction mixture is often refluxed to ensure complete conversion of the carboxylic acid to the ester. The product is then purified through distillation or crystallization to obtain high-purity 2-hydroxy Stearic Acid methyl ester .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Hydroxystearinsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid ist ein häufig verwendetes Reduktionsmittel für die Esterreduktion.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
2-Hydroxystearinsäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Mechanismus, durch den 2-Hydroxystearinsäuremethylester seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit Lipidmembranen. Die Hydroxylgruppe ermöglicht es ihr, in Lipiddoppelschichten zu integrieren und die Membranfluidität und die Phasenübergangseigenschaften zu verändern. Dies kann die Funktion von membrangebundenen Proteinen und das Gesamtverhalten der Membran beeinflussen . Im Kontext der Anti-HIV-Forschung erleichtert die Verbindung die Abgabe von Nukleotidanaloga, indem sie ihre zelluläre Aufnahme und Stabilität erhöht .
Wirkmechanismus
The mechanism by which 2-hydroxy Stearic Acid methyl ester exerts its effects involves its interaction with lipid membranes. The hydroxyl group allows it to integrate into lipid bilayers, altering membrane fluidity and phase transition properties. This can affect the function of membrane-bound proteins and the overall behavior of the membrane . In the context of anti-HIV research, the compound facilitates the delivery of nucleotide analogs by enhancing their cellular uptake and stability .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxystearinsäuremethylester kann mit anderen hydroxylierten Fettsäuremethylestern verglichen werden, wie z. B.:
Methyl-12-hydroxystearat: Ähnlich in der Struktur, jedoch mit der Hydroxylgruppe an der 12. Kohlenstoffposition.
Methylstearat: Fehlt die Hydroxylgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
Das Vorhandensein der Hydroxylgruppe an der zweiten Kohlenstoffposition in 2-Hydroxystearinsäuremethylester macht es einzigartig in Bezug auf seine Reaktivität und seine Fähigkeit, Lipidmembran-Eigenschaften zu modulieren .
Eigenschaften
IUPAC Name |
methyl 2-hydroxyoctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 |
Source


|
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-35-1 |
Source


|
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

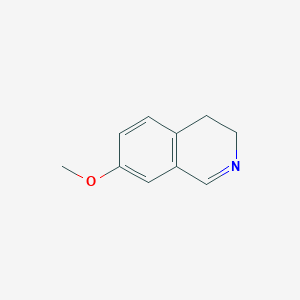

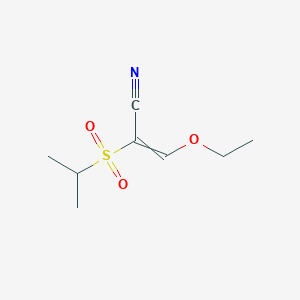
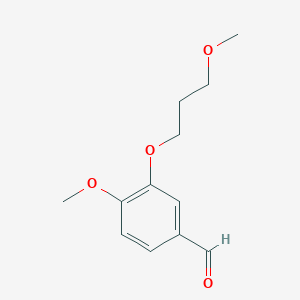
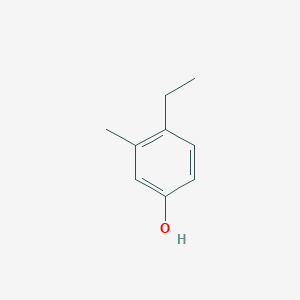
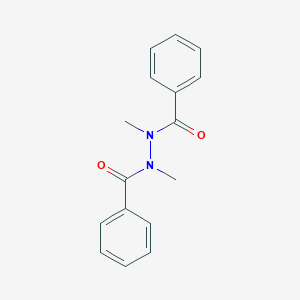
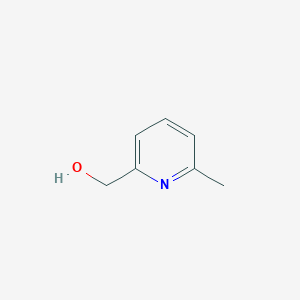
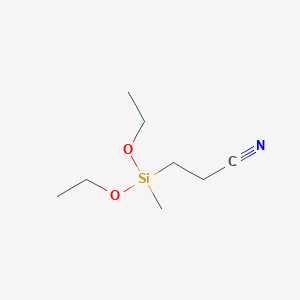
![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
